2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-14-8-6-13(7-9-14)10-26-18-17(23-24-26)19(28)25(12-21-18)11-16(27)22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZKUWAPZCVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of this compound include a triazolopyrimidine core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The IUPAC name for the compound is 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide. The molecular formula is , with a molecular weight of 372.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 372.38 g/mol |
| IUPAC Name | 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazolopyrimidine Core : Utilizing hydrazines and nitriles under acidic or basic conditions.
- Functionalization : Introducing benzyl and fluorobenzyl groups through nucleophilic substitution reactions.
- Acylation : Finalizing the structure by acylating with acetic anhydride or acetyl chloride.
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For example:
- Mechanism of Action : These compounds often act as enzyme inhibitors, targeting kinases involved in cell signaling pathways that regulate proliferation and apoptosis in cancer cells.
- Case Studies : A study demonstrated that similar compounds showed antiproliferative effects against lung and breast cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- In Vitro Studies : Compounds derived from triazolopyrimidines have shown efficacy against various bacterial strains and fungi.
Other Biological Activities
Research has also highlighted other potential activities:
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses.
- Antioxidant Activity : The presence of specific functional groups has been associated with antioxidant effects .
Comparative Analysis of Biological Activities
| Compound Type | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Triazolopyrimidines | High | Moderate | Low |
| Benzyl-substituted Triazoles | Moderate | High | Moderate |
Comparison with Similar Compounds
Implications :
- Fluorine Position : Meta-substitution may alter electronic effects, reducing steric hindrance compared to para-substitution.
- Acetamide Modification : The N-methyl group in the analog could enhance metabolic stability by blocking oxidative dealkylation pathways.
Physicochemical Properties
- Solubility : The N-phenylacetamide group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyl or amine groups).
Pharmacokinetics
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include cyclization of precursors (e.g., 4-fluorobenzylhydrazine and pyrimidine derivatives) and subsequent coupling with N-phenylacetamide via nucleophilic substitution or amidation . Intermediates are characterized using thin-layer chromatography (TLC) to monitor progress and NMR spectroscopy (¹H, ¹³C) to confirm structural integrity. For example, highlights the use of ethyl acetate/hexane solvent systems for TLC and deuterated DMSO for NMR analysis of intermediates.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H and ¹³C NMR : Assign proton environments (e.g., aromatic protons from the fluorobenzyl group at δ 7.2–7.4 ppm) and carbonyl signals (C=O at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₆FN₅O₂ requires m/z 393.1294) .
- IR spectroscopy : Confirms functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amidation steps to enhance solubility .
- Catalysts : Triethylamine (TEA) as a base accelerates coupling reactions by deprotonating intermediates .
- Purification : Column chromatography with silica gel (70–230 mesh) and gradient elution (e.g., 5–10% methanol in dichloromethane) isolates the target compound (>95% purity) .
Q. What experimental strategies are used to investigate its mechanism of action in biological systems?
Methodological Answer:
- Kinase inhibition assays : Measure IC₅₀ values using ATP-Glo™ kits to assess competitive binding against kinases (e.g., EGFR or VEGFR2) .
- Cellular apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the triazolopyrimidine core and enzyme active sites (e.g., hydrogen bonding with Ser774 in EGFR) .
Q. How can researchers resolve contradictions in reported biological activities across different assays?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., NIH/3T3 vs. HEK293) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
- Structural analogs comparison : Test derivatives with substituent variations (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) to identify SAR trends (Table 1) .
- Dose-response curves : Generate EC₅₀ values in triplicate to ensure reproducibility .
Q. Table 1. Substituent Effects on Biological Activity
| Substituent (R) | Target Enzyme IC₅₀ (nM) | Apoptosis Induction (%) |
|---|---|---|
| 4-Fluorobenzyl | 12.3 ± 1.2 (EGFR) | 68 ± 5 (HeLa) |
| 4-Chlorobenzyl | 18.9 ± 2.1 (EGFR) | 52 ± 6 (HeLa) |
| 3-Fluorobenzyl | 24.7 ± 3.0 (EGFR) | 45 ± 4 (HeLa) |
| Data adapted from analogs in . |
Q. What computational and experimental approaches are used for structure-activity relationship (SAR) analysis?
Methodological Answer:
- 3D-QSAR modeling : CoMFA or CoMSIA aligns derivatives to identify electrostatic/hydrophobic fields driving activity .
- Synthetic diversification : Introduce substituents (e.g., methyl, methoxy) at the phenylacetamide moiety to modulate lipophilicity (clogP) and bioavailability .
- In vitro ADMET profiling : Caco-2 permeability and microsomal stability assays prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
